molecular formula C19H22N2O2 B251416 N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide

N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide

Número de catálogo B251416
Peso molecular: 310.4 g/mol
Clave InChI: RBXUQJYDINIXJO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. BAY 11-7082 has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of genes involved in inflammation, cell survival, and proliferation.

Mecanismo De Acción

N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide 11-7082 inhibits the activity of NF-κB by blocking the degradation of its inhibitor, IκBα. IκBα is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent degradation by the proteasome. N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide 11-7082 inhibits the activity of IKK by covalently modifying a cysteine residue in its active site. This prevents the phosphorylation of IκBα and its subsequent degradation, leading to the accumulation of IκBα in the cytoplasm and the inhibition of NF-κB activity.
Biochemical and Physiological Effects
N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide 11-7082 has been shown to have anti-tumor effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells and to inhibit their proliferation and migration. N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide 11-7082 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to its anti-tumor effects, N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide 11-7082 has been shown to have anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide 11-7082 is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential use in cancer therapy and has been shown to have anti-tumor effects in vitro and in vivo. However, N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide 11-7082 has some limitations for lab experiments. It is a covalent inhibitor that irreversibly modifies the active site of IKK, which can lead to off-target effects. N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide 11-7082 can also inhibit the activity of other kinases that contain a cysteine residue in their active site.

Direcciones Futuras

There are several future directions for the study of N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide 11-7082. One direction is to develop more selective inhibitors of IKK that do not covalently modify its active site. Another direction is to investigate the combination of N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide 11-7082 with other cancer therapies, such as chemotherapy and radiation therapy. N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide 11-7082 has been shown to sensitize cancer cells to these therapies, and further studies are needed to optimize the dosing and scheduling of combination therapy. Another direction is to investigate the use of N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide 11-7082 in other diseases that are characterized by inflammation and NF-κB activation, such as autoimmune diseases and chronic inflammatory diseases.

Métodos De Síntesis

The synthesis of N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide 11-7082 involves the reaction of 2,4-dimethylbenzoic acid with butyryl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminophenylboronic acid to form the corresponding aryl boronic acid. The aryl boronic acid is then coupled with 2,4-dimethylbenzoyl chloride to form N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide 11-7082.

Aplicaciones Científicas De Investigación

N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide 11-7082 has been extensively studied for its potential use in cancer therapy. NF-κB is known to play a key role in the development and progression of many types of cancer, and inhibiting its activity has been shown to have anti-tumor effects. N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide 11-7082 has been shown to inhibit the activity of NF-κB by blocking the degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα in the cytoplasm, preventing the translocation of NF-κB to the nucleus and the subsequent activation of its target genes.

Propiedades

Fórmula molecular

C19H22N2O2

Peso molecular

310.4 g/mol

Nombre IUPAC

N-[3-(butanoylamino)phenyl]-2,4-dimethylbenzamide

InChI

InChI=1S/C19H22N2O2/c1-4-6-18(22)20-15-7-5-8-16(12-15)21-19(23)17-10-9-13(2)11-14(17)3/h5,7-12H,4,6H2,1-3H3,(H,20,22)(H,21,23)

Clave InChI

RBXUQJYDINIXJO-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)C)C

SMILES canónico

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.